molecular formula C10H11NO B045635 3,3-Dimethylindolin-2-one CAS No. 19155-24-9

3,3-Dimethylindolin-2-one

Cat. No.: B045635
CAS No.: 19155-24-9
M. Wt: 161.2 g/mol
InChI Key: KEZHRKOVLKUYCQ-UHFFFAOYSA-N
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Description

3,3-Dimethylindolin-2-one is a chemical compound with the molecular formula C10H11NO. It is a derivative of indolin-2-one, characterized by the presence of two methyl groups at the 3-position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindolin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-protected isatin with aryne precursors and 1,3-cyclodione under metal-free conditions . Another approach involves the reflux of 1-acetyl-3,3-dimethyl-1,3-dihydro-indol-2-one in hydrochloric acid, followed by extraction and purification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are applied. The use of scalable and cost-effective reagents and solvents is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The indolin-2-one ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different chemical and biological properties .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethylindolin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the two methyl groups at the 3-position enhances its stability and modifies its interaction with biological targets compared to unsubstituted indolin-2-one derivatives .

Properties

IUPAC Name

3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZHRKOVLKUYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310375
Record name 3,3-dimethylindolin-2-one
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19155-24-9
Record name 19155-24-9
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Record name 3,3-dimethylindolin-2-one
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Record name 3,3-Dimethyl-1,3-dihydro-indol-2-one
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Record name 3,3-Dimethylindolin-2-one
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2a (3.2 g, 18.29 mmol) in dry THF (100 mL) was added MeI (2.6 mL, 41.75 mmol, 2.3 eq), followed by the addition of 18-crown-6 (0.51 g, 4.57 mmol, 0.25 eq) at −78° C. under nitrogen. Potassium tert-butoxide (5.12 g, 45.73 mmol, 2.5 eq) was added portionwise. The resulting slurry was stirred at −78° C for 1 h. The mixture was stirred at −78° C. to rt for 3. h. Cooled in an ice bath, sat'd NH4Cl was added. It was extracted with EtOAc, washed with H2O, brine, dried over MgSO4, filtered, and concentrated to dryness. The residue was purified by flash chromatography (silica gel, hexanes/EtOAc) to give pure 1-acetyl-3,3-dimethylindolin-2-one (1.3 g) (LC-MS ESI 204 (M+H)) and pure 3,3-dimethylindolin-2-one (1.0 g) (LC-MS ESI 162 (M+H)) respectively. 1-Acetyl-3,3-dimethylindolin-2-one (1.3 g) was heated in 6N HCl at reflux for 1 h. After cooling, it was poured into crushed ice. It was extracted with Et2O, washed with sat'd NaHCO3, H2O, brine, dried over Na2SO4, filtered, and concentrated to dryness to give almost pure 2b (1.0 g).
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Synthesis routes and methods II

Procedure details

A neat mixture of AlCl3 (8.28 g) and the amide obtained in Step 1. above (5 g) is heated slowly to about 135°-140° C. and maintained at this temperature for about 10-15 min. Ice water is added slowly to the reaction mixture and the residue is extracted with ether. The organic extract is washed with 1N HCl, 10% aqueous sodium carbonate, dried, filtered and evaporated affording a solid. The solid is purified by flash chromatography (silica gel; 2% methanol/methylene chloride) affording the desired product as a white crystalline solid, M.P.=151°-152° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one synthesized via photochemical reaction?

A1: The research paper describes a method where N-(cyclohexyl)dimethylketenimine reacts with p-benzoquinone under light exposure. [] This photochemical reaction leads to the formation of a 1:1 adduct, which undergoes rearrangement to yield 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one.

Q2: What is the structural characterization of 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one?

A2: While the research paper does not explicitly provide the molecular formula and weight, it does state that a 1:1 adduct is formed. [] This information, along with knowledge of the starting materials and the proposed reaction mechanism, allows one to deduce the structure. Further analysis, such as mass spectrometry and NMR spectroscopy, would be needed to confirm the structure and obtain spectroscopic data.

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